molecular formula C11H9IN2O4 B1440705 ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate CAS No. 494854-46-5

ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate

Cat. No.: B1440705
CAS No.: 494854-46-5
M. Wt: 360.1 g/mol
InChI Key: ZKUXGUWRSZESPV-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an ethyl ester group at the 2-position, an iodine atom at the 3-position, and a nitro group at the 5-position of the indole ring.

Biochemical Analysis

Biochemical Properties

Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound may also interact with proteins involved in cell signaling, thereby modulating cellular responses. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. Additionally, it may affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, it may inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound can result in sustained modulation of cellular processes, such as inflammation and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can exert their own biological effects. The metabolic pathways of this compound can influence its overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound may interact with transporters and binding proteins that facilitate its uptake and distribution within the body. The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the nitration of an indole derivative to introduce the nitro group, followed by iodination to add the iodine atom. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Reduction: The major product is ethyl 3-amino-5-nitro-1H-indole-2-carboxylate.

    Hydrolysis: The product is 3-iodo-5-nitro-1H-indole-2-carboxylic acid.

Scientific Research Applications

Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 5-nitro-1H-indole-2-carboxylate: Lacks the iodine atom, which may affect its reactivity and biological activity.

    3-Iodo-1H-indole-2-carboxylate: Lacks the nitro group, which may reduce its potential biological activities.

    5-Nitro-1H-indole-2-carboxylate: Lacks both the iodine atom and the ethyl ester group, which can significantly alter its chemical properties and applications.

This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O4/c1-2-18-11(15)10-9(12)7-5-6(14(16)17)3-4-8(7)13-10/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUXGUWRSZESPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694262
Record name Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494854-46-5
Record name Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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